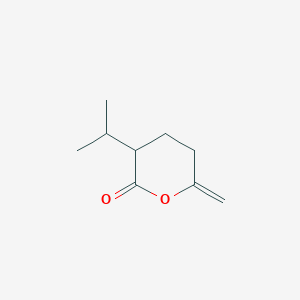

6-Methylidene-3-propan-2-yloxan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

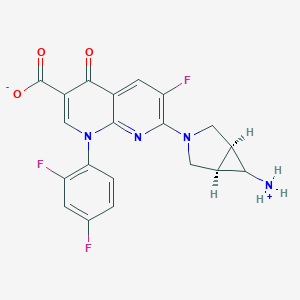

6-Methylidene-3-propan-2-yloxan-2-one, also known as Meldrum's acid, is a versatile organic compound that has gained significant attention in the field of organic chemistry due to its unique structure and reactivity. Meldrum's acid is a cyclic β-keto ester that contains a methylene group attached to two carbonyl groups. The compound is a white crystalline solid that is soluble in polar solvents such as water, ethanol, and acetone. Meldrum's acid has several applications in scientific research, including organic synthesis, medicinal chemistry, and materials science.

Mechanism Of Action

6-Methylidene-3-propan-2-yloxan-2-one's acid acts as a nucleophile in many organic reactions due to the presence of the methylene group attached to the carbonyl groups. The methylene group is highly acidic, and it can undergo deprotonation in the presence of a strong base. This generates a carbanion, which can then attack electrophiles such as alkyl halides, carbonyl compounds, and imines. The carbonyl groups in 6-Methylidene-3-propan-2-yloxan-2-one's acid can also undergo nucleophilic addition reactions, which can lead to the formation of new carbon-carbon bonds.

Biochemical And Physiological Effects

6-Methylidene-3-propan-2-yloxan-2-one's acid has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that the compound can inhibit the growth of cancer cells in vitro. 6-Methylidene-3-propan-2-yloxan-2-one's acid has also been shown to have antifungal and antibacterial properties.

Advantages And Limitations For Lab Experiments

6-Methylidene-3-propan-2-yloxan-2-one's acid has several advantages for use in lab experiments. The compound is readily available, and it can be synthesized using simple and inexpensive methods. 6-Methylidene-3-propan-2-yloxan-2-one's acid is also stable under a wide range of conditions, and it can be stored for long periods without decomposition. However, 6-Methylidene-3-propan-2-yloxan-2-one's acid has some limitations in lab experiments. The compound is highly acidic, and it can react with bases and nucleophiles, which can complicate some reactions. 6-Methylidene-3-propan-2-yloxan-2-one's acid is also sensitive to moisture, and it should be stored in a dry environment to prevent hydrolysis.

Future Directions

6-Methylidene-3-propan-2-yloxan-2-one's acid has several potential future directions for research. One area of interest is the development of new synthetic methods using 6-Methylidene-3-propan-2-yloxan-2-one's acid as a building block. Another area of interest is the application of 6-Methylidene-3-propan-2-yloxan-2-one's acid in materials science, particularly in the synthesis of new polymers and composites. 6-Methylidene-3-propan-2-yloxan-2-one's acid also has potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of cancer and infectious diseases. Overall, 6-Methylidene-3-propan-2-yloxan-2-one's acid is a versatile and promising compound with many potential applications in scientific research.

Synthesis Methods

6-Methylidene-3-propan-2-yloxan-2-one's acid can be synthesized using a variety of methods, including the reaction of malonic acid with acetone in the presence of a strong acid catalyst. Another popular method involves the reaction of malonic acid with acetic anhydride and sodium acetate. The final product is obtained by acidification and recrystallization. 6-Methylidene-3-propan-2-yloxan-2-one's acid can also be synthesized using the reaction of malonic acid with ethyl chloroacetate in the presence of sodium ethoxide.

Scientific Research Applications

6-Methylidene-3-propan-2-yloxan-2-one's acid has several applications in scientific research, including organic synthesis and medicinal chemistry. The compound is used as a versatile building block for the synthesis of complex organic molecules. 6-Methylidene-3-propan-2-yloxan-2-one's acid can be used as a nucleophile in the Michael addition reaction, which is a powerful tool for the synthesis of β-keto esters, β-amino esters, and other related compounds. 6-Methylidene-3-propan-2-yloxan-2-one's acid can also be used as a reagent for the synthesis of cyclic compounds, such as lactones and lactams.

properties

CAS RN |

147120-64-7 |

|---|---|

Product Name |

6-Methylidene-3-propan-2-yloxan-2-one |

Molecular Formula |

C9H14O2 |

Molecular Weight |

154.21 g/mol |

IUPAC Name |

6-methylidene-3-propan-2-yloxan-2-one |

InChI |

InChI=1S/C9H14O2/c1-6(2)8-5-4-7(3)11-9(8)10/h6,8H,3-5H2,1-2H3 |

InChI Key |

ZITGLSYHTRWQAQ-UHFFFAOYSA-N |

SMILES |

CC(C)C1CCC(=C)OC1=O |

Canonical SMILES |

CC(C)C1CCC(=C)OC1=O |

synonyms |

2H-Pyran-2-one,tetrahydro-6-methylene-3-(1-methylethyl)-(9CI) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-oxo-2-azabicyclo[2.2.0]hex-5-ene-6-carboxylate](/img/structure/B114529.png)

![4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B114530.png)

![1-Amino-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B114549.png)

![Carbamic acid,[1-(hydroxymethyl)-2-methylbutyl]-, 1,1-dimethylethyl ester, [R-(R*,R*)]-(9CI)](/img/structure/B114557.png)